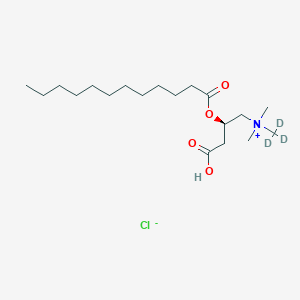

Lauroyl-L-carnitine-d3 (chloride)

Description

BenchChem offers high-quality Lauroyl-L-carnitine-d3 (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lauroyl-L-carnitine-d3 (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i2D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBBUDRTWRVCFN-NZDFJUHXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Quantitation of Lauroyl-L-carnitine (C12) in Metabolic Flux Analysis: A Technical Guide

Topic: Role of Lauroyl-L-carnitine-d3 in Fatty Acid Metabolism Studies Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

In the high-stakes arena of metabolomics and newborn screening (NBS), the accuracy of acylcarnitine profiling determines the boundary between a missed diagnosis and a life-saving intervention. Lauroyl-L-carnitine (C12-carnitine) serves as a critical "bridge" biomarker, representing the metabolic hand-off between Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD) activity.

This guide details the technical application of Lauroyl-L-carnitine-d3 (C12-d3) , the deuterated internal standard essential for correcting matrix effects and ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. We will explore the mechanistic grounding of this analyte, provide a self-validating quantification protocol, and visualize the critical pathways involved.

Mechanistic Foundation: The C12 "Bridge"

To understand the utility of the d3-isotope, one must first understand the biological context of the native analyte.

The Carnitine Shuttle and Beta-Oxidation

Long-chain fatty acids cannot passively cross the mitochondrial inner membrane. They rely on the carnitine shuttle system (CPT1, CACT, CPT2). Once inside the matrix, beta-oxidation shortens the carbon chain in 2-carbon intervals.

-

VLCAD Activity: Handles chain lengths of C14 to C20.

-

MCAD Activity: Optimally handles C6 to C10.

-

The C12 Intermediate: Lauroyl-CoA (C12) is the transitional substrate. Accumulation of C12-carnitine often signals a bottleneck at the VLCAD step or an upstream accumulation from MCAD deficiency, though it is a primary marker for VLCAD deficiency when the C14:1/C12:1 ratio is skewed.

Why Lauroyl-L-carnitine-d3?

In quantitative mass spectrometry, "absolute" quantitation is a misnomer without Isotope Dilution Mass Spectrometry (IDMS). The d3-variant (containing three deuterium atoms on the N-methyl group) is the gold standard because:

-

Co-Elution: It chromatographically co-elutes with native C12, experiencing the exact same matrix suppression or enhancement at the electrospray source.

-

Mass Shift: The +3 Da shift (m/z 347.3 vs. 344.3) allows distinct detection in Multiple Reaction Monitoring (MRM) channels without crosstalk.

-

Chemical Equivalence: It behaves identically during extraction (recovery) and derivatization.

Visualization of Metabolic Pathway

The following diagram illustrates the entry of long-chain fatty acids and the specific generation of C12-carnitine as a diagnostic marker.

Figure 1: The mitochondrial beta-oxidation pathway highlighting the origin of Lauroyl-L-carnitine (C12) accumulation during VLCAD/MCAD transitions.

Analytical Methodology: LC-MS/MS Protocol

This protocol is designed for plasma or Dried Blood Spots (DBS) . It utilizes a "self-validating" internal standard approach where the d3-analog is added before extraction.

Mass Spectrometry Parameters (MRM)

The detection relies on the characteristic fragmentation of the carnitine backbone (m/z 85 product ion).

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) | Role |

| Lauroyl-L-carnitine (Native) | 344.3 [M+H]+ | 85.1 | 50 | 28 | Target Analyte |

| Lauroyl-L-carnitine-d3 | 347.3 [M+H]+ | 85.1 | 50 | 28 | Internal Standard |

Step-by-Step Experimental Protocol

Reagents:

-

Lauroyl-L-carnitine-d3 (Stock: 100 µM in Methanol).

-

Extraction Solvent: Methanol containing 3N HCl (for butyl esterification) OR 80:20 Acetonitrile:Water (for underivatized). Note: This guide focuses on the underivatized method for speed and simplicity.

Workflow:

-

Sample Aliquoting: Punch a 3.2 mm DBS disk or pipette 10 µL of plasma into a 96-well plate.

-

Internal Standard Spiking (Critical Step):

-

Add 100 µL of Working Internal Standard Solution (containing Lauroyl-L-carnitine-d3 at ~0.5 µM) directly to the sample.

-

Why: Spiking before extraction ensures that any loss of analyte during protein precipitation is mirrored by the loss of the IS, mathematically canceling out the error.

-

-

Extraction:

-

Agitate/Vortex for 20 minutes at room temperature.

-

Centrifuge at 3,000 x g for 10 minutes to pellet proteins/paper.

-

-

Transfer: Move supernatant to a fresh plate.

-

Evaporation (Optional): If sensitivity is low, evaporate under N2 and reconstitute in 50 µL mobile phase. For modern TQMS (Triple Quad), direct injection is often sufficient.

-

LC-MS/MS Analysis: Inject 2-5 µL onto a C18 or HILIC column.

Validation Logic

-

Linearity: R² > 0.99 over 0.1 – 50 µM range.

-

Precision: CV < 15% for QC samples.

-

Recovery: Calculated by comparing the area of d3-C12 spiked pre-extraction vs. post-extraction.

Workflow Visualization

The following diagram details the analytical decision tree and data processing logic.

Figure 2: Analytical workflow demonstrating the integration of Lauroyl-L-carnitine-d3 for ratio-based quantification.

Diagnostic Applications & Interpretation[1][2][3]

Differentiating VLCAD from MCAD

While C12 is elevated in both, the profile differs:

-

VLCAD Deficiency: Dominant elevation of C14:1 (Tetradecenoylcarnitine). C12 is elevated but secondary. The ratio C14:1/C12:1 is the primary diagnostic index.

-

MCAD Deficiency: Dominant elevation of C8 (Octanoylcarnitine). C12 may be mildly elevated due to "backlog," but C8/C10 is the signature.

Reference Ranges (Plasma)

Note: Values vary by laboratory. Always establish local reference intervals.

References

-

Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

-

American College of Medical Genetics and Genomics (ACMG). (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard. Genetics in Medicine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2009). Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews. Retrieved from [Link]

-

MDPI. (2023). A Distinctive Metabolomics Profile and Potential Biomarkers for Very Long Acylcarnitine Dehydrogenase Deficiency (VLCADD) Diagnosis in Newborns. Retrieved from [Link]

-

Bevital. (2010). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Retrieved from [Link]

Sources

A Technical Guide to Lauroyl-L-carnitine-d3 as a High-Fidelity Tracer in Drug Development

Abstract

In the landscape of modern drug development, the precise quantification of xenobiotics and endogenous metabolites in complex biological matrices is a cornerstone of robust pharmacokinetic (PK) and pharmacodynamic (PD) studies. Stable isotope-labeled (SIL) compounds, particularly deuterated analogs, have become the gold standard for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2] This guide provides an in-depth technical overview of Lauroyl-L-carnitine-d3, a deuterated acylcarnitine, and its application as a tracer and internal standard. We will explore the underlying biochemistry of the carnitine system, the rationale for using a deuterated acylcarnitine standard, detailed experimental protocols for its use in bioanalytical assays, and its broader applications in elucidating drug-induced metabolic perturbations.

The Biological Imperative: Understanding the Carnitine Shuttle

To appreciate the utility of Lauroyl-L-carnitine-d3, one must first understand the biological system it mimics. L-carnitine is a critical molecule responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[3][4] This transport mechanism, known as the carnitine shuttle, is a multi-step process mediated by a family of enzymes, primarily the Carnitine Palmitoyltransferases (CPT).[5][6]

The key steps are:

-

CPT1: Located on the outer mitochondrial membrane, Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the conversion of a long-chain fatty acyl-CoA (like Lauroyl-CoA) and L-carnitine into an acylcarnitine (Lauroyl-L-carnitine).[7][8]

-

CACT: The resulting acylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[4]

-

CPT2: On the matrix side of the inner membrane, Carnitine Palmitoyltransferase 2 (CPT2) reverses the reaction, converting the acylcarnitine back into the fatty acyl-CoA and freeing L-carnitine.[8]

This pathway is a critical hub for cellular energy homeostasis.[6] Consequently, any drug that interacts with or perturbs this system can have significant metabolic consequences. Profiling acylcarnitines provides a window into the state of mitochondrial fatty acid oxidation.[9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Carnitine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Structural insight into function and regulation of carnitine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? [frontiersin.org]

- 7. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 8. The Role of Carnitine Palmitoyl Transferase 2 in the Progression of Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Lauroyl-L-carnitine-d3 (chloride) LC-MS/MS method

Application Note: High-Sensitivity LC-MS/MS Quantification of Lauroyl-L-carnitine (C12) in Biological Matrices using Lauroyl-L-carnitine-d3 Internal Standard

Abstract

This application note details a robust, validated LC-MS/MS protocol for the quantification of Lauroyl-L-carnitine (C12:0 carnitine) in human plasma and serum. The method utilizes Lauroyl-L-carnitine-d3 (chloride) as a stable isotope-labeled internal standard (SIL-IS) to compensate for ionization suppression and matrix effects inherent in complex biological samples. This protocol is critical for researchers investigating Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, mitochondrial fatty acid oxidation (FAO) disorders, and pharmacokinetic profiling of acylcarnitine-based drug delivery systems.

Introduction & Scientific Rationale

Biological Significance: Lauroyl-L-carnitine is a medium-chain acylcarnitine formed during the mitochondrial beta-oxidation of fatty acids. Elevated levels of C12-carnitine (along with C8 and C10) are pathognomonic markers for MCAD deficiency , a potentially fatal metabolic disorder. Furthermore, its amphiphilic nature makes it a potent absorption enhancer in oral peptide drug delivery.

The Role of Lauroyl-L-carnitine-d3 (chloride): In Electrospray Ionization (ESI), phospholipids in plasma often cause significant signal suppression/enhancement.

-

Why d3? The deuterium-labeled analog (d3) co-elutes with the analyte but is mass-resolved. It experiences the exact same ionization environment, allowing for precise normalization of signal fluctuations.

-

Chloride Salt Form: The chloride salt improves stability and solubility in polar organic solvents compared to the zwitterionic form, facilitating reliable stock solution preparation.

Method Development Strategy

Chromatographic Separation (The "Why")

While short-chain carnitines (C0-C4) often require HILIC (Hydrophilic Interaction Liquid Chromatography) for retention, Lauroyl-L-carnitine (C12) possesses a significant hydrophobic tail.

-

Column Choice: A C18 Reverse Phase column is selected. It provides sharp peak shape and sufficient retention to separate C12 from early-eluting salts and polar interferences, avoiding the "ion suppression zone" at the solvent front.

-

Mobile Phase: A gradient of Water/Acetonitrile with 0.1% Formic Acid is chosen. Formic acid ensures the carboxylic acid moiety is protonated (improving peak shape) and facilitates positive mode ionization ([M+H]+).

Mass Spectrometry Logic

-

Ionization: Positive ESI (ESI+). Acylcarnitines contain a quaternary ammonium group (permanently charged), yielding high sensitivity.

-

Fragmentation:

-

Analyte (C12): Precursor 344.3 m/z

Product 85.0 m/z . -

IS (C12-d3): Precursor 347.3 m/z

Product 85.0 m/z . -

Mechanistic Insight: The 85.0 m/z fragment corresponds to the carnitine backbone (

). Since the d3-label is typically located on the N-methyl groups (which are lost as neutral trimethylamine during fragmentation), the product ion remains at 85.0 m/z for both species.

-

Experimental Protocol

Materials & Reagents

-

Internal Standard: Lauroyl-L-carnitine-d3 (chloride) (e.g., Cayman Chem #2687960-76-3).[2]

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

-

Matrix: Human Plasma (K2EDTA).

Solution Preparation

-

IS Stock Solution (1 mg/mL): Dissolve 1 mg Lauroyl-L-carnitine-d3 (chloride) in 1 mL DMSO or Methanol .

-

Note: The chloride salt is hygroscopic. Equilibrate vial to room temperature before opening to prevent moisture uptake.

-

-

Working IS Solution: Dilute Stock to 200 ng/mL in ACN.

-

Calibration Standards: Prepare serial dilutions of unlabeled C12 carnitine in surrogate matrix (e.g., 4% BSA or stripped plasma) from 1 ng/mL to 2000 ng/mL.

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL microcentrifuge tube or 96-well plate.

-

Precipitate: Add 200 µL of Working IS Solution (ACN containing 200 ng/mL d3-IS).

-

Ratio: 1:4 (Sample:Solvent) ensures complete protein removal.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing a glass insert.

-

Injection: Inject 2-5 µL into the LC-MS/MS.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in ACN) |

| 0.00 | 90 | 10 |

| 0.50 | 90 | 10 |

| 3.00 | 5 | 95 |

| 4.50 | 5 | 95 |

| 4.60 | 90 | 10 |

| 6.00 | 90 | 10 |

Mass Spectrometry:

-

Source: ESI Positive.[3]

-

Capillary Voltage: 3500 V.

-

Desolvation Temp: 350°C.

-

Collision Gas: Argon or Nitrogen.

MRM Transitions Table:

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Lauroyl-L-carnitine | 344.3 | 85.0 | 50 | 30 | 25 |

| Lauroyl-L-carnitine-d3 | 347.3 | 85.0 | 50 | 30 | 25 |

Visualizations

Experimental Workflow

Caption: Step-by-step protein precipitation workflow for extracting Lauroyl-L-carnitine from plasma.

Fragmentation Pathway & MRM Logic

Caption: MRM logic showing how d0 and d3 precursors yield the same 85 m/z backbone fragment.

Validation & Troubleshooting

Validation Criteria (FDA Bioanalytical Guidelines):

-

Linearity:

over 1–2000 ng/mL. -

Accuracy/Precision:

( -

Recovery: >80% extraction efficiency (compare pre- vs. post-extraction spikes).

Troubleshooting Guide:

-

Peak Tailing: Usually indicates secondary interactions with silanols. Ensure Mobile Phase A pH is acidic (pH ~2.8 with 0.1% Formic Acid).

-

Carryover: Acylcarnitines can stick to injector needles. Use a needle wash of 50:25:25 Isopropanol:ACN:Water .

-

IS Signal Drift: If d3-IS signal varies >20% between samples, check for matrix effects (phospholipids). Consider using a "Phospholipid Removal" plate (e.g., Ostro or HybridSPE) instead of simple protein precipitation.

References

-

Minkler, P. E., et al. (2008). "Quantification of carnitine, acetylcarnitine, and total carnitine in tissues by HPLC-ESI-MS/MS." Clinical Chemistry. Link

-

Van Vlies, N., et al. (2005). "Determination of acylcarnitines in plasma and blood spots by HPLC-MS/MS." Journal of Chromatography B. Link

-

Cayman Chemical. "Lauroyl-L-carnitine-d3 (chloride) Product Information." Link

-

FDA. "Bioanalytical Method Validation Guidance for Industry." Link

Sources

sample preparation for Lauroyl-L-carnitine-d3 analysis

Application Note: High-Performance Sample Preparation & LC-MS/MS Quantitation of Lauroyl-L-carnitine-d3

Executive Summary & Scientific Context

Lauroyl-L-carnitine (C12-carnitine) is a medium-chain acylcarnitine critical in the diagnosis of fatty acid oxidation disorders (FAODs), specifically Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. In drug development, it serves as a biomarker for mitochondrial toxicity and

This guide details the sample preparation and analysis of Lauroyl-L-carnitine using Lauroyl-L-carnitine-d3 (C12-d3) as an internal standard (IS). The use of a deuterated IS is non-negotiable for clinical and high-stakes research to correct for ionization suppression (matrix effects) and extraction recovery losses.

Scope of Protocol:

-

Workflow A (Derivatized): High-sensitivity method for Dried Blood Spots (DBS).

-

Workflow B (Non-Derivatized): High-throughput method for Plasma/Serum.

Physicochemical Considerations & Stock Preparation

The "Hidden" Variable: Solubility & Adsorption Lauroyl-L-carnitine is amphiphilic. It possesses a charged quaternary amine head and a hydrophobic C12 tail, acting effectively as a surfactant.

-

Risk: It adheres to glass and plastic surfaces (non-specific binding), leading to poor linearity at low concentrations.

-

Solution: All stock solutions must contain at least 50% organic solvent (Methanol) to prevent adsorption. Avoid 100% aqueous dilutions.

Internal Standard (IS) Preparation:

-

Compound: Lauroyl-L-carnitine-(N-methyl-d3) chloride.

-

Stock Solvent: Methanol (LC-MS Grade).[1]

-

Storage: -20°C (stable for >12 months); -80°C (stable for >2 years).

Table 1: Preparation of Working Internal Standard (WIS)

| Solution Level | Concentration | Solvent Composition | Stability |

| Master Stock | 1.0 mg/mL | 100% Methanol | 1 Year (-20°C) |

| Working Stock | 10 | 50:50 MeOH:H2O | 3 Months (-20°C) |

| Daily IS Spike | 100 ng/mL | 80:20 MeOH:H2O (0.1% FA) | 24 Hours (4°C) |

Critical Control Point: Do not use plastic volumetric flasks for the Master Stock. Use silanized glass if available, or pre-rinse standard glass with methanol.

Analytical Workflow Decision Tree

The choice between derivatization and direct analysis depends on the required Limit of Quantitation (LOQ) and sample matrix.

Figure 1: Decision matrix for selecting the appropriate sample preparation workflow based on matrix and sensitivity needs.

Detailed Protocols

Protocol A: Butylated Derivatization (Gold Standard)

Best for: DBS, Newborn Screening, and when maximum sensitivity is required. Mechanism: Converts the carboxylic acid to a butyl ester, increasing hydrophobicity and ionization efficiency (forming [M+H]+).

Reagents:

-

3M HCl in n-Butanol (Prepare fresh or purchase commercial).

-

Extraction Solvent: Methanol containing IS (Lauroyl-L-carnitine-d3 at 50 nM).

Step-by-Step:

-

Punch: Punch a 3.2 mm diameter disc from the DBS card into a 96-well polypropylene plate (V-bottom).

-

Extraction & IS Addition: Add 100

L of Methanol containing IS .-

Why? Simultaneous extraction and IS equilibration.

-

-

Agitation: Shake at 600 rpm for 20 mins at room temperature.

-

Transfer: Transfer supernatant to a fresh plate.

-

Evaporation: Dry under Nitrogen (

) at 40°C until completely dry. -

Derivatization: Add 50

L of 3M HCl in n-Butanol . -

Incubation: Seal plate (heat-resistant foil) and incubate at 65°C for 15 minutes .

-

Critical: Ensure the seal is tight to prevent evaporation of the reagent.

-

-

Evaporation: Remove foil and dry under

at 40°C until completely dry. -

Reconstitution: Reconstitute in 100

L of Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid). Shake for 10 mins.

Protocol B: Protein Precipitation (High Throughput)

Best for: Plasma/Serum, Drug Discovery.

Step-by-Step:

-

Aliquot: Transfer 50

L of plasma to a 1.5 mL tube or 96-well plate. -

IS Spike: Add 10

L of Working IS (in 50:50 MeOH:H2O). -

Equilibration: Vortex and let stand for 5 minutes .

-

Why? This allows the d3-IS to bind to plasma proteins (albumin) to the same extent as the endogenous analyte, ensuring the precipitation step clears both equally.

-

-

Precipitation: Add 200

L of ice-cold Acetonitrile (Ratio 1:4 sample:organic). -

Vortex: High speed for 30 seconds.

-

Centrifuge: 4,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100

L of supernatant to a fresh plate containing 100

LC-MS/MS Methodology

Chromatography (UHPLC)

-

Column: C18 Reverse Phase (e.g., Restek Raptor ARC-18 or Waters BEH C18), 2.1 x 50 mm, 1.7 - 2.7

m. -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.[2]

Table 2: Gradient Profile

| Time (min) | % B | Event |

|---|---|---|

| 0.00 | 10 | Injection / Loading |

| 0.50 | 10 | Isocratic Hold |

| 3.50 | 90 | Linear Ramp (Elution of C12) |

| 4.50 | 90 | Wash |

| 4.60 | 10 | Re-equilibration |

| 6.00 | 10 | End of Run |

Mass Spectrometry (MRM Parameters) Operate in Positive ESI (Electrospray Ionization).

Table 3: MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| C12-Carnitine (Native) | 344.3 | 85.1 | 35 | 28 |

| C12-Carnitine-d3 (IS) | 347.3 | 85.1 | 35 | 28 |

| C12-Carnitine (Butyl) | 400.4 | 85.1 | 40 | 30 |

| C12-Carnitine-d3 (Butyl) | 403.4 | 85.1 | 40 | 30 |

Note on Product Ion: The m/z 85.1 fragment corresponds to the characteristic carnitine backbone (

). Since the d3 label is typically on the N-methyl group (which is lost in this fragmentation), the product ion remains 85.1 for both native and IS.

Experimental Logic & Troubleshooting

Figure 2: Troubleshooting logic for common acylcarnitine analysis failures.

Validation Criteria (Self-Validating System):

-

IS Consistency: The peak area of C12-d3 should not vary by more than 15% across the entire run. If it drifts, it indicates matrix buildup on the cone or column fouling.

-

Retention Time: C12 and C12-d3 must co-elute perfectly. Any shift suggests chromatographic instability.

-

Blank Check: Inject a "Double Blank" (no analyte, no IS) after the highest standard to check for carryover, which is common with C12 due to its surfactant nature.

References

-

Centers for Disease Control and Prevention (CDC). "Newborn Screening Quality Assurance Program: Acylcarnitines."[3] CDC Laboratory Procedure Manual. [Link]

-

Millington, D. S., et al. (1990). "Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism." Journal of Inherited Metabolic Disease. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2010). "Newborn Screening by Tandem Mass Spectrometry; Approved Guideline." CLSI Document I/LA32-A. [Link]

-

Turgeon, C. T., et al. (2010). "Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots."[4] Clinical Chemistry. [Link]

Sources

Application Note: Quantitative Analysis of Lauroyl-L-carnitine in Plasma using LC-MS/MS

This guide details a validated, high-sensitivity LC-MS/MS protocol for the quantification of Lauroyl-L-carnitine (C12-carnitine) in plasma, utilizing Lauroyl-L-carnitine-d3 (N-methyl-d3) as the internal standard.

Introduction & Biological Significance

Lauroyl-L-carnitine (C12:0-carnitine) is a medium-chain acylcarnitine intermediate critical in mitochondrial fatty acid

Why Lauroyl-L-carnitine-d3? In electrospray ionization (ESI), plasma phospholipids cause significant ion suppression. The use of a stable isotope-labeled internal standard (SIL-IS), specifically Lauroyl-L-carnitine-d3 (N-methyl-d3) , is mandatory to correct for:

-

Matrix Effects: Co-eluting lipids that suppress ionization.

-

Extraction Efficiency: Variability in protein precipitation recovery.

-

Retention Time Shifts: Ensuring accurate peak identification in complex matrices.

Materials & Reagents

| Reagent | Specification | Purpose |

| Analyte | Lauroyl-L-carnitine chloride (C12:0) | Calibration Standards |

| Internal Standard | Lauroyl-L-carnitine-d3 chloride (N-methyl-d3) | Matrix Correction |

| Matrix | Human Plasma (K2EDTA or Heparin) | Blank matrix for curves |

| Solvents | Methanol (LC-MS Grade), Acetonitrile | Extraction & Mobile Phase |

| Additives | Formic Acid (FA), Ammonium Formate | Ionization enhancement |

| Column | C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax) | Chromatographic separation |

Experimental Protocol

3.1. Internal Standard (IS) Preparation

The d3-label is located on the quaternary ammonium methyl group.

-

Stock Solution: Dissolve 1 mg of Lauroyl-L-carnitine-d3 in 1 mL of Methanol (Concentration: ~2.6 mM). Store at -20°C.

-

Working IS Solution: Dilute Stock to 200 nM (0.2 µM) in Methanol.

-

Rationale: This concentration matches the typical endogenous range of C12-carnitine in healthy plasma (50–200 nM), preventing detector saturation while ensuring sufficient signal.

-

3.2. Sample Preparation (Protein Precipitation)

This method utilizes a "crash" protocol to maximize recovery while removing proteins.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

-

Spike IS: Add 200 µL of Working IS Solution (Methanol containing 200 nM d3-IS).

-

Note: The 1:4 ratio (Plasma:Solvent) ensures complete protein precipitation.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Move 150 µL of the supernatant to an autosampler vial.

-

Optional: If sensitivity is low, evaporate the supernatant under nitrogen and reconstitute in 50 µL of Mobile Phase A/B (80:20). For most triple quads, direct injection of the supernatant is sufficient.

-

3.3. LC-MS/MS Method Parameters

Chromatography (UHPLC):

-

Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 20% B

-

0.5 min: 20% B

-

3.0 min: 98% B (Elute C12)

-

4.0 min: 98% B

-

4.1 min: 20% B (Re-equilibrate)

-

Mass Spectrometry (MRM Mode):

-

Ionization: ESI Positive Mode (+).

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Dwell (ms) |

| Lauroyl-L-carnitine | 344.3 | 85.0 | 25 | 50 |

| Lauroyl-L-carnitine-d3 | 347.3 | 85.0 | 25 | 50 |

Technical Insight on Fragmentation: The characteristic product ion for acylcarnitines is m/z 85.0 , which corresponds to the protonated crotonic acid backbone fragment [CH2=CH-COOH + H]+.

-

Because the d3-label is on the N-methyl group , and the N-methyl group is lost as neutral trimethylamine (or in this case, d3-trimethylamine) to form the 85 fragment, both the analyte and the IS share the same product ion (85.0) .

-

Selectivity is achieved solely by the precursor mass difference (344.3 vs 347.3).

Workflow Visualization

Caption: Streamlined sample preparation workflow utilizing protein precipitation with integrated internal standard spiking.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following parameters must be monitored:

| Parameter | Acceptance Criteria | Calculation |

| Linearity | Plot Area Ratio (Analyte/IS) vs. Concentration.[1] | |

| Recovery | 85% - 115% | (Area in Extracted Sample / Area in Post-Extraction Spike) × 100. |

| Matrix Effect | 85% - 115% | (Area in Matrix Spike / Area in Solvent Standard) × 100. Values <100% indicate suppression. |

| Precision (CV) | < 15% | Standard deviation of replicates / Mean × 100. |

Troubleshooting Matrix Effects: If the IS response varies by >20% between samples, it indicates phospholipid buildup on the column.

-

Solution: Implement a "sawtooth" gradient wash (98% B for 2 mins) or switch to a Hybrid SPE-Phospholipid removal plate instead of simple protein precipitation.

Mechanism of Action (Ion Suppression Correction)

The following diagram illustrates how the co-eluting d3-IS corrects for ionization variability.

Caption: The d3-IS co-elutes with the analyte, experiencing identical suppression. Ratio-based quantification cancels out these errors.

References

-

Minkler, P. E., et al. (2008). "Quantification of acylcarnitines in biological samples by HPLC-ESI-MS/MS." Clinical Chemistry. Link

-

Van Vlies, N., et al. (2005). "Method for the quantification of acylcarnitines in plasma by HPLC-MS/MS." Journal of Chromatography B. Link

-

Cayman Chemical. "Lauroyl-L-carnitine-d3 (chloride) Product Information." Link

-

MedChemExpress. "Lauroyl-L-carnitine-d3 chloride Datasheet." Link

-

Mayo Clinic Laboratories. "Carnitine, Plasma - Clinical Reference." Link

Sources

protocol for using Lauroyl-L-carnitine-d3 in cell culture

Application Note: Precision Quantitation of Mitochondrial -Oxidation Intermediates

Introduction & Scientific Rationale

Mitochondrial

Lauroyl-L-carnitine (C12-carnitine) is a specific medium-chain intermediate. Accumulation of C12-carnitine typically signals a bottleneck at the Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) or Medium-Chain Acyl-CoA Dehydrogenase (MCAD) steps.

Why Lauroyl-L-carnitine-d3? In LC-MS/MS analysis, biological matrices (cell lysates) cause unpredictable ionization suppression. Using an external standard curve alone is insufficient for high-integrity data. Lauroyl-L-carnitine-d3 serves as the ideal Internal Standard (IS) because:

-

Co-Elution: It is chemically identical to endogenous C12-carnitine, eluting at the exact same retention time.

-

Mass Shift: The deuterium label (+3 Da) allows mass spectral differentiation (M+3).

-

Normalization: It experiences the exact same matrix effects and extraction variances as the analyte, allowing for precise normalization.

Material Preparation & Stability[1][2][3]

Compound: Lauroyl-L-carnitine-d3 (chloride salt) Molecular Weight: ~383.0 Da (Salt); ~347.3 Da (Cation) Solubility Profile: [1][2][3]

-

Methanol: Soluble (Preferred for stock)

-

Water: Slightly soluble (Avoid for high-concentration stocks)

Stock Solution Protocol

-

Primary Stock (1 mM): Dissolve 1 mg of Lauroyl-L-carnitine-d3 in 2.61 mL of 100% Methanol .

-

Rationale: Methanol ensures complete solubility and evaporates easily during the later dry-down steps.

-

-

Working IS Solution (1

M): Dilute the Primary Stock 1:1000 in 80% Acetonitrile / 20% Water .-

Storage: Aliquot into glass vials and store at -80°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

-

Experimental Workflow: The "In Vitro Probe" (IVP) Assay[6]

This protocol describes the "Flux" assay where cells are challenged with a fatty acid substrate, and C12-carnitine-d3 is used to quantify the resulting metabolic intermediates.

Phase 1: Cell Culture & Substrate Loading

-

Cell Type: Fibroblasts, Myoblasts (C2C12), or Hepatocytes (HepG2).

-

Seeding: 200,000 cells/well in a 6-well plate. Culture until 80% confluence.

Step 1: Equilibration Wash cells 2x with PBS. Replace media with FAO Assay Buffer (KRB buffer containing 0.5 mM L-Carnitine and 1% BSA, glucose-free).

-

Scientific Note: L-Carnitine is the obligate carrier for fatty acids into the mitochondria. Without exogenous carnitine, acylcarnitine production is rate-limited by transport, not oxidation.

Step 2: Substrate Incubation

Add Palmitic Acid-BSA (100

-

Mechanism:[1][5][6] Cells take up Palmitate (C16), convert it to Palmitoylcarnitine, transport it into mitochondria, and begin

-oxidation. If the pathway functions, C16 degrades to C14, C12, C10, etc.

Phase 2: Quenching & Extraction (The Critical Step)

This is where Lauroyl-L-carnitine-d3 is introduced.

Step 3: Quench & Spike

-

Collect 200

L of culture media (for extracellular flux) OR scrape cells in 200 -

IMMEDIATELY add 800

L of ice-cold Extraction Solvent containing the Internal Standard.-

Extraction Solvent: 100% Methanol spiked with 100 nM Lauroyl-L-carnitine-d3 .

-

Final Concentration: The effective concentration of IS in the extraction mix is now known and fixed.

-

Step 4: Protein Precipitation

-

Vortex samples vigorously for 30 seconds.

-

Incubate on ice for 10 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 5: Supernatant Processing

-

Transfer supernatant to a fresh glass vial.

-

Evaporate to dryness under Nitrogen gas (

) at 40°C. -

Reconstitution: Dissolve residue in 100

L of Mobile Phase A (Water + 0.1% Formic Acid).

Visualizing the Workflow

Caption: Workflow for FAO Flux Analysis. The d3-IS is added at the Quench step to normalize all downstream variances.

LC-MS/MS Configuration & Data Analysis

Mass Spectrometry Parameters

Acylcarnitines are analyzed in Positive Electrospray Ionization (+ESI) mode.[7][8] They typically fragment to produce a characteristic daughter ion at m/z 85.0 (the carnitine backbone).

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |

| Lauroyl-L-carnitine (Endogenous) | 344.3 | 85.1 | 30 | 25 |

| Lauroyl-L-carnitine-d3 (Internal Std) | 347.3 | 85.1 | 30 | 25 |

Note: Precursor masses are for the free cation

Calculation Logic

To determine the absolute concentration of Lauroylcarnitine in your cell sample:

- : Concentration of d3-standard added (e.g., 100 nM).

-

RF (Response Factor) : Usually assumed to be 1.0 for deuterated isotopologs, but can be verified with a calibration curve.

Biological Context: The FAO Pathway

Understanding where C12 accumulates is vital for interpreting your data.

Caption: Simplified FAO pathway. C12-carnitine accumulation (blue) is a specific marker for MCAD/VLCAD transition efficiency.

References

-

Cayman Chemical. Lauroyl-L-carnitine-d3 (chloride) Product Information.Link

-

Violante, S., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE.[6] Link

-

Avanti Polar Lipids. Deuterated Acylcarnitines as Internal Standards.Link

-

Dessein, A.F., et al. (2009). Deuterated palmitate-driven acylcarnitine formation by whole-blood samples for a rapid diagnostic exploration of mitochondrial fatty acid oxidation disorders.[9] Clinica Chimica Acta. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Lauroyl-L-carnitine-12,12,12-d3 (chloride) | Cayman Chemical | Biomol.com [biomol.com]

- 4. Lauroyl-L-carnitine-d3 (chloride) | CAS 2687960-76-3 | Cayman Chemical | Biomol.com [biomol.com]

- 5. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 6. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]

- 7. Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deuterated palmitate-driven acylcarnitine formation by whole-blood samples for a rapid diagnostic exploration of mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust Protocol for the Derivatization of Lauroyl-L-carnitine-d3 for Sensitive and Reliable GC-MS Analysis

Abstract

Lauroyl-L-carnitine, a long-chain acylcarnitine, is a critical analyte in metabolomics and clinical research, serving as a biomarker for fatty acid oxidation disorders.[1] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is hampered by its low volatility and thermal lability, stemming from its polar quaternary ammonium and carboxylic acid functional groups.[2][3] This application note provides a detailed, field-proven protocol for the chemical derivatization of Lauroyl-L-carnitine-d3, a commonly used internal standard, to enable robust and sensitive GC-MS quantification. The described method focuses on butyl esterification of the carboxylic acid moiety, a reliable technique that significantly enhances the analyte's volatility and chromatographic performance.[4][5] We will explore the chemical rationale, provide a step-by-step methodology, and outline optimal GC-MS parameters for the analysis of the resulting derivative.

The Analytical Challenge: Why Derivatization is Essential

Gas Chromatography is a powerful separation technique that requires analytes to be volatile and thermally stable. Lauroyl-L-carnitine, in its native form, fails to meet these prerequisites. Its structure includes:

-

A free carboxylic acid group , which is highly polar and can form hydrogen bonds, significantly reducing volatility.

-

A quaternary ammonium group , which carries a permanent positive charge, further decreasing volatility and potentially causing unwanted interactions within the GC system.

-

A long C12 acyl chain , which, while contributing to its lipophilicity, is not sufficient to overcome the polarity of the head group.

Direct injection of underivatized Lauroyl-L-carnitine into a GC-MS system would result in poor peak shape, low sensitivity, and likely thermal degradation within the hot injector port, making quantification impossible.[3][6] Chemical derivatization is therefore a mandatory sample preparation step that modifies these problematic functional groups to create a more "GC-friendly" molecule.[7][8]

Logical Framework for Derivatization

The decision to derivatize is based on the inherent chemical properties of the analyte versus the requirements of the analytical platform. This logical relationship is illustrated below.

Caption: Logical workflow from analyte properties to GC-MS analysis.

The Derivatization Strategy: Butyl Esterification

The most common and robust approach for the derivatization of acylcarnitines for mass spectrometry is esterification of the carboxylic acid group.[4][9] We will focus on preparing a butyl ester, which offers an optimal balance of increased volatility and a significant mass shift for clear identification. The reaction is an acid-catalyzed esterification using butanolic hydrogen chloride (HCl).[5]

Mechanism: The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by HCl, which makes the carbonyl carbon more electrophilic. A molecule of n-butanol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the butyl ester is formed. The large excess of n-butanol in the reagent drives the reaction to completion.[10]

Experimental Protocol

This protocol is designed for a standard solution of Lauroyl-L-carnitine-d3 but can be adapted for extracted biological samples. The use of a deuterated standard is critical as it co-elutes with the endogenous analyte and corrects for any variability during the derivatization and analytical process.[4]

Materials and Reagents

| Reagent/Material | Grade/Specification | Supplier Example |

| Lauroyl-L-carnitine-d3 | ≥98% purity | Cambridge Isotope Laboratories |

| n-Butanol | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Acetyl Chloride | ≥99% | Sigma-Aldrich |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Nitrogen Gas | High Purity (99.99%) | Airgas |

| Conical Reaction Vials | 2 mL, with PTFE-lined caps | Agilent, Thermo Scientific |

Preparation of Derivatization Reagent (3 M HCl in n-Butanol)

CAUTION: This procedure should be performed in a fume hood. Acetyl chloride reacts vigorously with water and alcohols. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carefully and slowly add 220 µL of acetyl chloride to 10 mL of anhydrous n-butanol in a glass container.[5]

-

Mix gently. The reaction is exothermic.

-

This solution should be prepared fresh daily for optimal reactivity.

Step-by-Step Derivatization Procedure

-

Sample Aliquoting: Pipette the desired amount of Lauroyl-L-carnitine-d3 solution (e.g., corresponding to 10-100 ng) into a 2 mL conical reaction vial.

-

Drying: Evaporate the solvent completely to dryness under a gentle stream of high-purity nitrogen at 40-50°C. Complete removal of water and solvent is crucial for the reaction to proceed efficiently.[5][11]

-

Reaction: Add 100 µL of the freshly prepared 3 M HCl in n-butanol reagent to the dried residue.

-

Incubation: Tightly cap the vial and heat at 65°C for 20 minutes in a heating block or oven.[4][5]

-

Post-Reaction Drying: After incubation, cool the vial to room temperature. Remove the cap and evaporate the reagent to complete dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate (or another suitable GC-compatible solvent like hexane). Vortex briefly to ensure the derivative is fully dissolved.

-

Transfer: Transfer the final solution to a GC vial with a micro-insert for analysis. The sample is now ready for injection.

Derivatization Workflow Diagram

Sources

- 1. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]

- 3. labioscientific.com [labioscientific.com]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. benchchem.com [benchchem.com]

- 8. jfda-online.com [jfda-online.com]

- 9. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 10. aocs.org [aocs.org]

- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

Lauroyl-L-carnitine-d3 for studying carnitine shuttle disorders

Application Note: Precision Quantitation of Lauroyl-L-carnitine-d3 (C12-d3) for Differential Diagnosis of Fatty Acid Oxidation and Carnitine Shuttle Disorders

Executive Summary

Lauroyl-L-carnitine-d3 (C12-d3) is the stable isotope-labeled internal standard (IS) critical for the accurate quantification of Lauroylcarnitine (C12) in biological matrices. While C12 elevation is the primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency , its precise measurement is equally vital for studying Carnitine Shuttle Disorders (CPT1, CPT2, and CACT deficiencies).

In the context of shuttle disorders, C12 serves as a pivotal negative control marker . A "shuttle" defect (inability to transport long-chain fats) typically presents with low-to-normal medium-chain species, whereas a "spiral" defect (MCAD) presents with elevated C12. Therefore, accurate C12 quantitation using C12-d3 is essential to rule out MCAD and confirm a diagnosis of CPT2 or CACT deficiency in complex metabolic profiles.

Biological Mechanism & Clinical Context

The mitochondrial oxidation of fatty acids occurs in two distinct stages: the Carnitine Shuttle (transport) and the

-

The Shuttle (CPT1, CACT, CPT2): Transports Long-Chain Fatty Acids (LCFA, >C14) into the matrix.[1][2] Defects here cause accumulation of C16/C18 species or free carnitine, but not C12.

-

The Spiral (VLCAD, MCAD, SCAD): Breaks down fatty acid chains. MCAD specifically acts on C12–C6 chains. A block here causes massive accumulation of C12 (Lauroylcarnitine).

Diagnostic Logic:

-

High C16 + Normal C12: Suggests CPT2 or CACT Deficiency (Shuttle Defect).

-

High C12 + High C8: Suggests MCAD Deficiency (Spiral Defect).

Pathway Visualization: The Shuttle vs. The Spiral

Caption: The Carnitine Shuttle transports fats into the matrix.[2] Defects in the downstream MCAD enzyme cause C12 accumulation, which back-flows into the cytosol. C12-d3 allows precise measurement of this specific metabolite to distinguish Shuttle vs. Spiral defects.

Technical Specifications: Lauroyl-L-carnitine-d3[3][4]

| Feature | Specification |

| Chemical Name | Lauroyl-L-carnitine-d3 (methyl-d3) chloride |

| Molecular Formula | C19H34D3NO4 · Cl |

| Molecular Weight | ~375.5 Da (cation) |

| Isotopic Purity | ≥ 99% deuterium incorporation |

| Role | Internal Standard (IS) for Isotope Dilution Mass Spectrometry (ID-MS) |

| Solubility | Water, Methanol |

| Stability | Stable at -20°C (solid); Solutions stable 1 month at -20°C |

MS/MS Transitions (ESI+)

The d3-label is typically located on the N-methyl group. The product ion (m/z 85) corresponds to the carnitine backbone fragments (+CH2-CH=CH-COOH), which usually do not retain the N-methyl group in standard fragmentation, or the mass shift is accounted for in specific transitions. Note: In many non-derivatized methods, the precursor shifts by +3, but the product ion 85 remains the common fragment for scanning.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| C12-Carnitine (Native) | 372.3 | 85.1 | 30 | 25 |

| C12-Carnitine-d3 (IS) | 375.3 | 85.1 | 30 | 25 |

Experimental Protocol: Flow Injection Analysis (FIA-MS/MS)

This protocol utilizes Isotope Dilution Mass Spectrometry on Dried Blood Spots (DBS). It is the gold standard for high-throughput screening.

A. Reagents & Preparation

-

Extraction Solution: Methanol containing hydrazine hydrate (if removing secondary metabolites) or pure Methanol/Water (80:20) with 0.1% Formic Acid.

-

Internal Standard Working Solution (ISWS):

-

Dissolve Lauroyl-L-carnitine-d3 in methanol to 10 µM (Stock).

-

Dilute Stock 1:100 into the Extraction Solution (Final conc: 0.1 µM).

-

Note: This solution should also contain d3-standards for C0, C2, C8, and C16 for a full profile.

-

B. Sample Preparation (Non-Derivatized Method)

Rationale: Non-derivatized methods are faster and reduce chemical toxicity compared to the older Butylation method, though butylation offers higher sensitivity for dicarboxylic species.

-

Punch: Punch a 3.2 mm (1/8 inch) disk from the DBS card into a 96-well polypropylene plate.

-

Extraction: Add 100 µL of Extraction Solution containing C12-d3 IS .

-

Incubation: Seal plate. Shake at 600 rpm for 45 minutes at room temperature (25°C).

-

Transfer: Transfer the supernatant to a new heat-sealed microplate.

-

Injection: Inject 10 µL directly into the MS/MS via Flow Injection (no chromatographic column separation is required for FIA, though a short guard column is recommended to remove debris).

C. Mass Spectrometry Settings (Triple Quadrupole)

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Mobile Phase: 80% Acetonitrile / 20% Water / 0.02% Formic Acid.

-

Flow Rate: Isocratic flow at 0.05 mL/min (variable steps to flush system).

D. Calculation (Isotope Dilution)

Concentration of C12 in blood is calculated using the response ratio:

Where RR is the Relative Recovery factor (typically assumed 1.0 in clinical screening or determined via validation).

Workflow Diagram

Caption: Analytical workflow for C12 quantitation. The addition of C12-d3 at the extraction step corrects for extraction efficiency and matrix suppression effects.

Data Interpretation & Reference Ranges

The following table guides the interpretation of C12 data when screening for Shuttle vs. Spiral disorders.

| Analyte Profile | Interpretation | Associated Disorder |

| C12 ↑↑, C8 ↑↑, C10 ↑ | Block in Medium Chain Oxidation | MCAD Deficiency |

| C12 Normal, C16 ↑↑, C18:1 ↑ | Block in Shuttle (Translocase/CPT2) | CPT2 or CACT Deficiency |

| C12 ↓, C0 ↑↑, C16 ↓ | Block in Shuttle Entry | CPT1 Deficiency |

| C12 ↑, C14:1 ↑ | Block in Very Long Chain Oxidation | VLCAD Deficiency |

-

Normal Reference Range (DBS): < 0.6 µmol/L (Varies by lab/method).[3]

-

Critical Cutoff: > 1.0 µmol/L typically triggers second-tier testing.

References

-

American College of Medical Genetics (ACMG). "Newborn Screening ACT Sheet: Medium Chain Acyl-CoA Dehydrogenase Deficiency." ACMG Guidelines. [Link]

-

Centers for Disease Control and Prevention (CDC). "Quality Assurance for Newborn Screening: Acylcarnitine Proficiency Testing." CDC Laboratory Quality Assurance. [Link]

-

Rashed, M. S., et al. (1997). "Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry." Pediatric Research, 42(4), 455-464. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). "NBS04: Newborn Screening by Tandem Mass Spectrometry." CLSI Standards. [Link]

Sources

Application Note: Lauroyl-L-carnitine-d3 in Drug Absorption & Pharmacokinetic Studies

This Application Note is designed for researchers in drug delivery and bioanalysis. It details the strategic application of Lauroyl-L-carnitine-d3 (the stable isotope-labeled analog of the absorption enhancer Lauroyl-L-carnitine) in validating drug absorption mechanisms and conducting rigorous pharmacokinetic (PK) profiling.

Introduction & Scientific Rationale

Lauroyl-L-carnitine (L-LAC) is a medium-chain acylcarnitine (C12) widely utilized as a permeation enhancer (PE) to improve the oral and mucosal bioavailability of hydrophilic macromolecules (e.g., peptides, proteins). Its mechanism involves the transient modulation of tight junctions (paracellular transport) and membrane perturbation (transcellular transport).

Why use Lauroyl-L-carnitine-d3? In drug development, the enhancer itself is considered an excipient that requires safety and pharmacokinetic monitoring. The deuterated analog, Lauroyl-L-carnitine-d3 (L-LAC-d3) , serves as the "Gold Standard" Internal Standard (IS) for LC-MS/MS analysis. Its physicochemical properties (retention time, extraction recovery, ionization efficiency) are identical to the non-labeled enhancer, but its mass shift (+3 Da) allows for:

-

Precise Quantification: Correction for matrix effects (ion suppression/enhancement) in complex biological fluids (plasma, urine, intestinal homogenates).

-

Endogenous Differentiation: Distinguishing the exogenously administered enhancer from trace levels of endogenous acylcarnitines.

-

Mechanistic Tracing: Tracking the biodistribution of the enhancer alongside the active pharmaceutical ingredient (API).

Analytical Protocol: LC-MS/MS Quantification

This protocol establishes a validated method for quantifying Lauroyl-L-carnitine in plasma or cell lysate using L-LAC-d3 as the internal standard.

Materials & Reagents[1][2][3][4]

-

Internal Standard: Lauroyl-L-carnitine-d3 Chloride (methyl-d3).

-

Matrix: Plasma (Rat/Human) or Caco-2 cell lysate.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.

Stock Solution Preparation

-

L-LAC Stock: Dissolve 10 mg L-LAC in 10 mL MeOH to yield 1 mg/mL.

-

L-LAC-d3 (IS) Stock: Dissolve 1 mg L-LAC-d3 in 10 mL MeOH to yield 100 µg/mL.

-

Working IS Solution: Dilute IS Stock to 200 ng/mL in 50% MeOH. Note: This concentration should yield a signal intensity similar to the mid-point of the analyte calibration curve.

Sample Preparation (Protein Precipitation)[7]

-

Aliquot: Transfer 50 µL of biological sample (plasma/lysate) into a 1.5 mL centrifuge tube.

-

IS Spiking: Add 10 µL of Working IS Solution (L-LAC-d3). Vortex for 10 sec.

-

Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Extraction: Vortex vigorously for 1 min; Incubate at -20°C for 10 min to maximize protein crash.

-

Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

-

Reconstitution: Transfer 100 µL of supernatant to a fresh vial. Dilute with 100 µL of Water (0.1% FA) to match initial mobile phase conditions.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm) or HILIC (for higher retention of polar carnitine headgroup).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B (0-1 min)

95% B (1-4 min) -

MRM Transitions (Positive Mode ESI+):

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| Lauroyl-L-carnitine | 344.3 | 85.1 | 25 | Analyte |

| Lauroyl-L-carnitine-d3 | 347.3 | 85.1 | 25 | Internal Standard |

Note: The product ion at m/z 85.1 corresponds to the characteristic carnitine backbone fragment.

Application Protocol: Caco-2 Permeability & Mechanism

This workflow describes how to use L-LAC-d3 to validate the permeation enhancement of a model peptide drug across a Caco-2 monolayer.

Experimental Design

-

Group A (Control): Peptide Drug (100 µM) in HBSS.

-

Group B (Test): Peptide Drug (100 µM) + Lauroyl-L-carnitine (0.05% w/v).

-

Readout:

-

Peptide transport (Papp).

-

Enhancer flux: Quantified using L-LAC-d3 IS method to determine if the enhancer crosses the barrier or stays bound to the membrane.

-

Step-by-Step Workflow

-

Cell Culture: Grow Caco-2 cells on Transwell® inserts (0.4 µm pore) for 21 days until TEER > 300

. -

Dosing:

-

Add 500 µL of Group B solution to the Apical chamber.

-

Add 1500 µL of fresh HBSS to the Basolateral chamber.

-

-

Sampling:

-

At t = 30, 60, 90, 120 min, withdraw 100 µL from the Basolateral chamber.

-

Critical Step: Immediately spike the withdrawn sample with L-LAC-d3 (as per Section 2.3) to normalize for any adsorption of the fatty acid chain to plasticware during storage.

-

-

TEER Monitoring: Measure Transepithelial Electrical Resistance (TEER) before and after the experiment to confirm reversible tight junction opening.

-

Analysis: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability Coefficient (

) for both the Peptide and the Lauroyl-L-carnitine.

Visualizations

Analytical Workflow (LC-MS/MS)

This diagram illustrates the sample preparation and quantification logic using the deuterated standard.

Figure 1: LC-MS/MS Workflow utilizing Lauroyl-L-carnitine-d3 for precise quantification.

Mechanism of Absorption Enhancement

This diagram details how Lauroyl-L-carnitine interacts with the intestinal barrier, highlighting the pathways monitored in the study.

Figure 2: Mechanism of Action. L-LAC modulates Tight Junctions and membrane fluidity to facilitate drug transport.

Data Analysis & Interpretation

When analyzing the data, use the Area Ratio (

Linearity & Recovery[2]

-

Calibration Curve: Plot Area Ratio vs. Concentration. The curve should be linear (

) over the range of 10 ng/mL to 5000 ng/mL . -

Matrix Effect (ME):

Acceptance Criteria: The IS (d3) and Analyte must show similar ME values (within ±15%), confirming that the deuterated standard effectively compensates for ion suppression.

Permeability Calculation ( )

- : Rate of permeation (µ g/sec ), derived from the slope of the cumulative amount vs. time plot (quantified via LC-MS).

-

: Surface area of the insert (

- : Initial apical concentration (µg/mL).

References

-

Kagatani, S., et al. (1996). Enhancement of nasal salmon calcitonin absorption by lauroylcarnitine chloride in rats.[5] Pharmaceutical Research, 13(5), 739-743.[5] Retrieved from [Link]

-

Restek Corporation. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

-

Waters Corporation. An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. Retrieved from [Link]

-

Dujic, T., et al. (2021). A UPLC-MS/MS method for determination of endogenous l-carnitine and acetyl-l-carnitine in serum.[6] Biomedical Chromatography.[7] Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

- 4. bevital.no [bevital.no]

- 5. Enhancement of nasal salmon calcitonin absorption by lauroylcarnitine chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A UPLC-MS/MS method for determination of endogenous l-carnitine and acetyl-l-carnitine in serum of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

Technical Application Note: Solubility Profiling and Stock Solution Preparation of Lauroyl-L-carnitine-d3

Abstract & Scope

Lauroyl-L-carnitine-d3 (C12-d3) is a critical deuterated internal standard used in the quantification of medium-chain acylcarnitines via LC-MS/MS. Accurate quantification in metabolic phenotyping and newborn screening relies heavily on the stability and homogeneity of this standard.

This guide addresses a common analytical challenge: the amphiphilic nature of C12-carnitine. Possessing both a charged quaternary ammonium head and a hydrophobic dodecyl tail, this molecule exhibits surfactant-like properties that complicate solubility in standard aqueous buffers and pure organic solvents. This note provides a validated solubility profile and a robust protocol for preparing stock solutions that prevent precipitation, adsorption, and micelle-induced quantification errors.

Physicochemical Profile & Solubility Data

The "Amphiphilic Trap"

Lauroyl-L-carnitine-d3 is not a simple lipophilic molecule. It is a cationic surfactant.[1]

-

Hydrophobic Tail: Dodecyl chain (C12)

Low water solubility, high affinity for plastics. -

Polar Head: Quaternary amine/Carboxylate

Crystal lattice energy is high; requires polar protic or aprotic solvents to disrupt.

Solvent Compatibility Table

Data synthesized from empirical application in LC-MS workflows and manufacturer specifications.

| Solvent | Solubility Limit | Suitability for Stock | Technical Notes |

| Ethanol (Abs.) | ~20 mg/mL | High | Recommended Primary Solvent. Evaporates easily, compatible with biological matrices. |

| DMSO | ~10 mg/mL | High | Excellent solvency but difficult to remove. Use for long-term storage stocks (-80°C).[2] |

| DMF | ~20 mg/mL | Medium | Good solubility but toxic and can degrade plastic consumables. Avoid if possible. |

| Methanol | Slightly Soluble | Low (for Stocks) | Warning: While commonly used for working solutions, high-concentration stocks (>1 mg/mL) in pure MeOH can be unstable or slow to dissolve. |

| Water | Micelle Formation | Low | Forms micelles above Critical Micelle Concentration (CMC). Do not use for primary stocks. |

Critical Insight: While methanol is the standard solvent for protein precipitation (working solution), Ethanol or DMSO should be used to prepare the initial concentrated Master Stock. Dissolving solid powder directly into Methanol often results in micro-particulates that compromise concentration accuracy.

Protocol 1: Master Stock Preparation (1 mg/mL)

Objective: Create a stable, high-concentration Master Stock free of aggregates.

Materials

-

Solvent: Anhydrous Ethanol (≥99.5%) or DMSO (PCR-grade).

-

Container: Amber glass vial (Silanized/Deactivated preferred to prevent adsorption).

Workflow Diagram (Graphviz)

Figure 1: Step-by-step decision workflow for generating a validated Master Stock solution.

Step-by-Step Procedure

-

Equilibration: Allow the product vial to equilibrate to room temperature before opening to prevent condensation (the chloride salt is hygroscopic).

-

Solvation: Add Ethanol (preferred) or DMSO to the vial to achieve a concentration of 1 mg/mL .

-

Why Ethanol? It retains high solubility for the lipid tail but is polar enough for the head group, and it does not freeze at -20°C, preventing freeze-thaw cycles from precipitating the solute.

-

-

Agitation: Vortex vigorously for 30 seconds.

-

Sonication: Sonicate in a water bath at ambient temperature for 5 minutes. This is crucial to break up any micro-crystalline aggregates.

-

Storage: Transfer to silanized glass vials . Store at -20°C.

-

Shelf Life: 1 year in Ethanol; >2 years in DMSO.

-

Protocol 2: Working Solution & Plasma Extraction

Objective: Use the Master Stock to prepare a Working Internal Standard (IS) solution for biological sample extraction (Protein Precipitation).

The "Crash" Solvent Strategy

For acylcarnitine profiling, the extraction solvent (Methanol) serves two purposes: precipitating proteins and solubilizing the lipids.

-

Target IS Concentration: Typically 10–50 ng/mL in the final extraction solvent.

-

Carrier Solvent: Methanol (LC-MS grade).

Workflow Diagram (Graphviz)

Figure 2: Preparation of Working Internal Standard and its application in plasma protein precipitation.

Procedure

-

Preparation of Working IS:

-

Take 10 µL of Master Stock (1 mg/mL).

-

Dilute into 20 mL of Methanol containing 0.1% Formic Acid .

-

Result: ~500 ng/mL Working Solution.

-

Note: The low concentration allows C12-d3 to remain stable in Methanol without precipitation.

-

-

Sample Extraction:

-

Add 100 µL of Working IS Solution to 20 µL of Plasma/Serum.

-

Vortex immediately (critical to prevent protein clumping before mixing).

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer supernatant to an autosampler vial.

-

Troubleshooting & Scientific Validation

Adsorption (The "Disappearing" Signal)

Acylcarnitines with chain lengths >C10 are "sticky."

-

Observation: Signal intensity drops over 24 hours in the autosampler.

-

Cause: C12-d3 adsorbs to the polypropylene walls of standard 96-well plates.

-

Solution: Use Glass Coated plates or Low-Bind polypropylene. If using standard plastic, ensure the final solvent composition is at least 80% organic (Methanol/Acetonitrile) to keep the lipid tail solvated and off the plastic walls.

Isotopic Purity & Cross-Talk

-

Issue: Signal in the unlabeled channel (C12) when injecting only Standard (C12-d3).

-

Cause: Incomplete deuteration or instability.

-

Validation: Run a "Blank + IS" sample. The contribution to the unlabeled C12 channel should be <0.1% of the IS response.

Solubility in Water[2]

-

Warning: Never prepare aqueous stocks of Lauroylcarnitine >100 µM. It will form micelles, leading to non-linear ionization in ESI-MS. Always maintain >50% organic solvent content in stored solutions.

References

-

National Institutes of Health (PMC). Rapid Determination of L-carnitine and Acylcarnitines by LC-MS/MS. (Methodology for extraction solvents).[5] Available at: [Link]

-

Restek Corporation. LC-MS/MS Analysis of Underivatized Acylcarnitines (Application Note). Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Lauroyl-L-carnitine (chloride) | TargetMol [targetmol.com]

- 3. Lauroyl-L-carnitine-12,12,12-d3 (chloride) | Cayman Chemical | Biomol.com [biomol.com]

- 4. Lauroyl-L-carnitine-d3 (chloride) | CAS 2687960-76-3 | Cayman Chemical | Biomol.com [biomol.com]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

troubleshooting poor signal with Lauroyl-L-carnitine-d3

Technical Support Center: Troubleshooting Lauroyl-L-carnitine-d3 (C12-d3)

Introduction: The Critical Role of C12-d3

Lauroyl-L-carnitine-d3 (C12-d3) is a deuterated internal standard (IS) utilized primarily in the quantification of medium-chain acylcarnitines via LC-MS/MS. It is a cornerstone reagent in newborn screening (NBS) for fatty acid oxidation disorders (e.g., MCAD deficiency) and mitochondrial metabolic research.

As a Senior Application Scientist, I often see researchers struggle with this specific chain length. Unlike the highly soluble Acetyl-carnitine (C2) or the extremely hydrophobic Palmitoyl-carnitine (C16), Lauroyl-carnitine (C12) sits in a "transition zone." It possesses enough hydrophobicity to suffer from non-specific binding (stickiness) to plastics, yet it retains the ester-hydrolysis vulnerability characteristic of all acylcarnitines.

This guide moves beyond basic checks to address the physicochemical root causes of signal loss.

Diagnostic Logic Map

Before altering instrument parameters, visualize the failure point. Use this decision tree to isolate the issue.

Figure 1: Diagnostic decision tree for isolating the root cause of low signal intensity in acylcarnitine internal standards.

Troubleshooting Guide: Deep Dive

Category 1: Stability & Hydrolysis (The "Disappearing" Signal)

Q: My C12-d3 signal was fine initially but dropped significantly after the samples sat in the autosampler for 12 hours. Why?

A: You are likely observing ester hydrolysis . Acylcarnitines contain an ester linkage between the fatty acid (lauroyl group) and the carnitine backbone. This bond is susceptible to hydrolysis, converting Lauroyl-carnitine back into free carnitine and lauric acid.

-

The Mechanism: Hydrolysis is catalyzed by heat and high pH. If your reconstituted samples are in an aqueous buffer (especially ammonium carbonate or basic mobile phases) and left at room temperature, degradation occurs.

-

The Fix:

-

Temperature Control: Ensure the autosampler is cooled to 4°C. This is non-negotiable for acylcarnitines.

-

pH Management: Maintain sample extracts at acidic pH (0.1% Formic Acid). Avoid storing samples in basic conditions for extended periods.[1]

-

Batch Size: Limit batch sizes so run times do not exceed the stability window of the analyte (typically <24 hours for aqueous extracts).

-

Category 2: Solubility & Adsorption (The "Sticky" Compound)

Q: I prepared my working standard in 100% water to match my mobile phase, but the signal is terrible. Why?

A: Lauroyl-L-carnitine is amphipathic with a significant hydrophobic tail (C12). It suffers from non-specific binding (adsorption) to polypropylene tubes and pipette tips when in purely aqueous solution.

-

The Physics: In 100% water, the hydrophobic tails aggregate or adhere to the container walls to minimize energy, effectively removing the analyte from the solution before it even reaches the column.

-

The Fix:

-

Solvent Composition: Always maintain at least 20-50% organic solvent (Methanol or Acetonitrile) in your working standards and stock solutions.

-

Container Material: Use glass vials for stock solutions. If using plastic plates for the autosampler, ensure the solvent contains enough organic component to keep the C12 solvated.

-

Protocol:

-

Stock: Dissolve neat powder in 100% DMSO or Methanol.

-

Working: Dilute into 50:50 Methanol:Water.[2]

-

-

Category 3: Mass Spectrometry Detection

Q: What are the optimal MRM transitions? I suspect I am monitoring the wrong ion.

A: For underivatized Lauroyl-L-carnitine-d3, the standard transition monitors the loss of the carnitine backbone.

Table 1: Recommended MRM Transitions (Underivatized)

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Dwell Time |

| Lauroyl-L-carnitine (Native) | 344.3 m/z | 85.1 m/z | ~25-30 eV | 20-50 ms |

| Lauroyl-L-carnitine-d3 (IS) | 347.3 m/z | 85.1 m/z | ~25-30 eV | 20-50 ms |

Note: The product ion at m/z 85 corresponds to the characteristic fragment of the carnitine backbone [CH2-CH=CH-COOH]+ (approximate structure).

Q: I see the mass 347, but the peak is broad or split. A: This is a chromatography issue, often caused by solvent mismatch . If you inject a sample dissolved in 100% Methanol onto a reverse-phase column equilibrating in 90% Water, the strong solvent (methanol) carries the analyte down the column before it can focus at the head.

-

Solution: Match the injection solvent strength to the starting mobile phase conditions (e.g., 90% Water / 10% ACN), or reduce injection volume (e.g., 1-2 µL).

Validated Experimental Workflow

To ensure data integrity, follow this standard preparation protocol. This minimizes hydrolysis and adsorption risks.

Step 1: Stock Preparation (1 mg/mL)

-

Dissolve 1 mg of Lauroyl-L-carnitine-d3 in 1 mL of 100% Methanol or DMSO .

-

Why? Ensures complete solubility and stability.

-

Storage: -80°C. Stable for 6-12 months.

Step 2: Working Internal Standard (IS) Solution

-

Dilute Stock into Methanol to approx. 1 µM (depending on instrument sensitivity).

-

Critical: Do not dilute directly into water for storage.

Step 3: Sample Extraction (Dried Blood Spot Example)

-

Punch 3mm blood spot into a well.

-

Add 100 µL of Working IS Solution (in Methanol containing hydrazine if derivatizing, or plain Methanol for underivatized).

-

Shake for 20-45 mins at Room Temp.

-

Transfer supernatant immediately to a fresh plate.

-

Evaporate (if concentrating) or inject directly.

-

Caution: If evaporating, do not use high heat (>40°C) to prevent hydrolysis.

-

Visualizing the Acylcarnitine Pathway

Understanding where C12 fits in the metabolic pathway helps in interpreting biological data vs. analytical artifacts.

Figure 2: The formation and transport of Lauroyl-carnitine (C12) via the Carnitine Shuttle. Analytical issues with C12 often mimic CPT1/CACT defects if not normalized correctly by the IS.

References

-

Restek Corporation. "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis." Restek Chromatograms. Link

-

Fingerhut, R., et al. (2009).[3] "Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis." Analytical Chemistry / NIH PubMed. Link

-

Cayman Chemical. "Lauroyl-L-carnitine (chloride) Product Information & Solubility." Cayman Chemical Product Guides. Link

-

Centers for Disease Control and Prevention (CDC). "Newborn Screening Quality Assurance Program (NSQAP) - Acylcarnitines." Link

-

Clinical and Laboratory Standards Institute (CLSI). "NBS04: Newborn Screening by Tandem Mass Spectrometry." CLSI Guidelines. Link

Sources

Technical Support Center: Stability of Lauroyl-L-carnitine-d3 in Biological Samples

Executive Summary & Molecule Profile

Lauroyl-L-carnitine-d3 (C12-d3) is the critical stable isotope-labeled internal standard (IS) used for the quantification of dodecanoylcarnitine. It is essential for normalizing recovery losses and ionization suppression in LC-MS/MS assays, particularly for newborn screening (NBS) of Fatty Acid Oxidation Disorders (e.g., MCAD deficiency).

The Core Challenge: While the deuterium label (d3) on the N-methyl group is chemically stable, the ester linkage connecting the lauroyl chain to the carnitine backbone is susceptible to hydrolysis. If your internal standard degrades differently than your analyte—or if your biological sample degrades before the IS is added—quantification errors will occur.

Stock Solution Stability

Q: What is the optimal solvent for reconstituting Lauroyl-L-carnitine-d3?

A: 100% Methanol (MeOH). Do not use water or phosphate buffers for stock storage. Acylcarnitines are susceptible to hydrolysis in aqueous environments, particularly as pH shifts away from neutral.

-

Mechanism: Methanol creates a protic but non-hydrolytic environment that preserves the ester bond.

-

Storage: Store at -20°C or -80°C .

-

Shelf Life: >2 years in MeOH at -20°C.

Q: Can I use plastic (PP) vials for storage?